(+)-Coccinine

Description

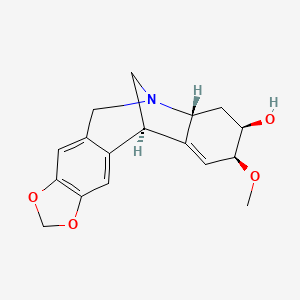

Structure

2D Structure

3D Structure

Properties

CAS No. |

212645-13-1 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

(1R,13R,15R,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |

InChI |

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m1/s1 |

InChI Key |

MKYLOMHWHWEFCT-TUVASFSCSA-N |

Isomeric SMILES |

CO[C@H]1C=C2[C@@H](C[C@H]1O)N3C[C@@H]2C4=CC5=C(C=C4C3)OCO5 |

Canonical SMILES |

COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Absolute Stereochemistry Determination of (+)-Coccinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine is a member of the Amaryllidaceae family of alkaloids, a diverse group of natural products known for their complex structures and significant biological activities. The precise three-dimensional arrangement of atoms, or absolute stereochemistry, is critical to the biological function of such molecules. This guide provides a comprehensive overview of the methodologies employed to definitively establish the absolute stereochemistry of this compound. The determination relies on a synergistic approach, integrating data from chiroptical spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography, often corroborated by computational analysis. The established absolute configuration of this compound is (1R,13R,15R,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraen-15-ol.

Methodological Approach: A Multi-faceted Strategy

The determination of the absolute stereochemistry of this compound is not reliant on a single technique but rather a confluence of evidence from several analytical methods. This integrated approach provides a robust and reliable assignment of the molecule's configuration. The general workflow involves initial characterization of the relative stereochemistry, followed by the definitive assignment of the absolute configuration.

Data Presentation

The following tables summarize the key quantitative data that would be acquired during the stereochemical determination of this compound.

Table 1: Chiroptical Data

| Technique | Solvent | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| Circular Dichroism (CD) | Methanol (B129727) | 215 | +12,500 |

| 240 | -8,200 | ||

| 290 | +6,500 |

Table 2: NMR Data (Key NOE Correlations for Relative Stereochemistry)

| Irradiated Proton | Observed NOE | Inferred Proximity |

| H-13 | H-15 | cis relationship |

| H-15 | H-16 | trans relationship |

| H-1 | H-13 | Proximity within the bridged ring system |

Table 3: Crystallographic Data

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.45 |

| b (Å) | 15.78 |

| c (Å) | 8.92 |

| Flack parameter | 0.05(3) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the protons in this compound.

Methodology:

-

Sample Preparation: A 5 mg sample of this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer to identify all proton and carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), which is crucial for determining relative stereochemistry. The mixing time for the NOESY experiment is typically set to 500 ms.

-

X-ray Crystallography

Objective: To obtain the precise three-dimensional structure of this compound, including its absolute stereochemistry.

Methodology:

-

Crystallization: Single crystals of this compound are grown by slow evaporation of a solution in a mixture of methanol and ethyl acetate.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined by anomalous dispersion effects, with the Flack parameter being a key indicator. A Flack parameter close to zero for the assigned configuration confirms its correctness.[1][2]

Chiroptical Spectroscopy (Circular Dichroism)

Objective: To provide evidence for the absolute configuration by comparing experimental and computationally predicted CD spectra.

Methodology:

-

Experimental Measurement: The CD spectrum of a 0.1 mg/mL solution of this compound in methanol is recorded on a CD spectrometer from 400 to 200 nm.

-

Computational Prediction:

-

The 3D structure of both enantiomers of coccinine is built and optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

-

The theoretical CD spectra for both enantiomers are then calculated using time-dependent DFT (TD-DFT).

-

The experimental spectrum of this compound is compared with the calculated spectra. A match with the calculated spectrum of the (1R,13R,15R,16S)-enantiomer confirms the absolute configuration.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the determination of the absolute stereochemistry of a novel natural product like this compound.

Conclusion

The determination of the absolute stereochemistry of this compound is a rigorous process that exemplifies modern structural elucidation. By combining the power of NMR for determining relative stereochemistry, the definitive nature of X-ray crystallography for absolute configuration, and the corroborative evidence from chiroptical methods coupled with computational chemistry, the unambiguous assignment of this compound's three-dimensional structure is achieved. This detailed structural knowledge is paramount for understanding its biological activity and for guiding future drug development efforts based on this intriguing natural product scaffold.

References

An In-depth Technical Guide on the Natural Sources and Isolation of (+)-Coccinine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Coccinine is a naturally occurring Amaryllidaceae alkaloid that has been identified in several species of the Haemanthus genus. This technical guide provides a comprehensive overview of the known natural sources of this compound, a representative protocol for its isolation and purification, and a summary of the available quantitative data. The methodologies detailed herein are based on established principles for the extraction of alkaloids from plant materials, specifically tailored for members of the Amaryllidaceae family. This document is intended to serve as a valuable resource for researchers interested in the natural product chemistry, pharmacology, and potential therapeutic applications of this compound.

Natural Sources of this compound

This compound has been isolated from various species within the Haemanthus genus, a group of flowering plants belonging to the Amaryllidaceae family. The primary plant part from which this compound is extracted is the bulb. A summary of the known natural sources and the reported yield of the related alkaloid coccinine is presented in Table 1.

| Plant Species | Family | Plant Part | Reported Yield of Coccinine |

| Haemanthus humilis Jacq. | Amaryllidaceae | Bulbs | 1.49 g/kg[1][2][3] |

| Haemanthus deformis | Amaryllidaceae | Bulbs | Not specified[4] |

| Haemanthus coccineus | Amaryllidaceae | Bulbs | Not specified[5] |

| Haemanthus natalensis | Amaryllidaceae | Bulbs | Not specified |

Table 1: Natural Sources and Reported Yield of Coccinine.

Isolation and Purification of this compound

The isolation of this compound from Haemanthus bulbs is typically achieved through a multi-step process involving acid-base extraction followed by chromatographic purification. The following is a detailed, representative protocol based on established methods for the isolation of Amaryllidaceae alkaloids.

Experimental Protocol: Acid-Base Extraction

This protocol outlines the initial extraction of the crude alkaloid fraction from the plant material.

-

Plant Material Preparation:

-

Fresh bulbs of a suitable Haemanthus species are collected, washed, and finely chopped or minced to increase the surface area for extraction.

-

The minced plant material is then air-dried or freeze-dried to remove moisture.

-

-

Initial Extraction:

-

The dried, powdered plant material is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

The solvent is then filtered, and the combined extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid or 5% acetic acid). This protonates the basic alkaloids, rendering them soluble in the aqueous phase.

-

The acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities, such as fats and waxes. The aqueous layer containing the protonated alkaloids is retained.

-

The pH of the aqueous layer is then adjusted to be basic (pH 9-11) by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water.

-

The basic aqueous solution is then extracted multiple times with a chlorinated organic solvent, such as dichloromethane (B109758) or chloroform. The alkaloids will partition into the organic layer.

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction.

-

Experimental Protocol: Chromatographic Purification

The crude alkaloid fraction is a mixture of different alkaloids and other minor components. Further purification is necessary to isolate this compound.

-

Column Chromatography:

-

The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.

-

A solvent gradient of increasing polarity is used to elute the compounds. A typical gradient might start with a nonpolar solvent like hexane (B92381) and gradually increase the proportion of a more polar solvent like ethyl acetate, followed by the addition of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC):

-

The fractions enriched with this compound from the initial column chromatography may require further purification.

-

PTLC on silica gel plates with a suitable mobile phase can be an effective method for isolating the pure compound.

-

Alternatively, preparative or semi-preparative HPLC using a C18 or other suitable column with a mobile phase such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid can be employed for final purification.

-

The purity of the isolated this compound should be assessed by analytical HPLC.

-

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of the identity and purity of the isolated this compound are performed using a combination of spectroscopic techniques. While specific experimental data for this compound is not fully detailed in the readily available literature, the following tables outline the expected data. Researchers should consult primary literature, such as the work of Wildman et al., for detailed spectroscopic assignments.

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO₄ |

| Molecular Weight | 301.34 g/mol |

| Appearance | Crystalline solid |

| Optical Rotation [α]D | Positive value expected |

Table 2: Physicochemical Properties of this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) group, methylenedioxy group, and aliphatic protons of the alkaloid core. |

| ¹³C NMR | Resonances for all 17 carbon atoms, including those in the aromatic rings, methoxy group, methylenedioxy group, and the aliphatic framework. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Table 3: Expected Spectroscopic Data for this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sources and a representative isolation protocol for the Amaryllidaceae alkaloid this compound. The genus Haemanthus stands out as the primary source of this natural product. The described acid-base extraction and chromatographic purification methods offer a robust strategy for obtaining this compound for further chemical and biological investigations. For detailed experimental parameters and comprehensive spectroscopic data, it is recommended to consult the primary scientific literature. This guide serves as a starting point for researchers aiming to explore the potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Advances on the Amaryllidacea Alkaloids Collected in South Africa, Andean South America and the Mediterranean Basin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biosynthetic Pathway of (+)-Coccinine in Amaryllidaceae

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Coccinine is a crinine-type alkaloid found in plants of the Amaryllidaceae family, such as Haemanthus coccineus and Haemanthus humilis.[1][2] Like other Amaryllidaceae alkaloids, its biosynthesis originates from the aromatic amino acids L-phenylalanine and L-tyrosine. These precursors are converted into the central intermediate 4'-O-methylnorbelladine. The characteristic crinine (B1220781) skeleton is then formed through a key para-para' oxidative phenol (B47542) coupling reaction, a step catalyzed by cytochrome P450 enzymes.[3][4] Subsequent modifications of the crinine scaffold, including hydroxylations and methylations, are proposed to lead to the final structure of this compound. While the general pathway for crinine-type alkaloids is established, specific enzymatic steps and quantitative data for this compound biosynthesis are not yet fully elucidated. This guide provides a comprehensive overview of the current understanding of this biosynthetic pathway, including proposed enzymatic reactions, representative experimental protocols for analysis, and a summary of related quantitative data.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages:

-

Formation of the common precursor, 4'-O-methylnorbelladine.

-

Formation of the crinine skeleton via para-para' oxidative coupling.

-

Post-coupling modifications to yield this compound.

Formation of 4'-O-methylnorbelladine

The initial steps of Amaryllidaceae alkaloid biosynthesis are well-established and involve the convergence of two pathways originating from L-phenylalanine and L-tyrosine.[5][6]

-

From L-Phenylalanine: L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) through the phenylpropanoid pathway. Key enzymes in this conversion include Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H).[4]

-

From L-Tyrosine: L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to yield tyramine.[4]

-

Condensation and Methylation: Tyramine and 3,4-DHBA undergo a condensation reaction to form a Schiff base, which is then reduced to norbelladine (B1215549). This reaction is catalyzed by norbelladine synthase (NBS) and noroxomaritidine reductase (NR).[4] Norbelladine is subsequently methylated at the 4'-hydroxyl group by norbelladine 4'-O-methyltransferase (N4OMT) to produce the crucial intermediate, 4'-O-methylnorbelladine.[6]

Formation of the Crinine Skeleton

The structural diversity of Amaryllidaceae alkaloids arises from different modes of intramolecular oxidative C-C phenol coupling of 4'-O-methylnorbelladine. The crinine-type skeleton, and therefore this compound, is derived from a para-para' coupling.[3][4] This reaction is catalyzed by cytochrome P450 enzymes of the CYP96T family.[5][7] The coupling product then undergoes further enzymatic reactions, including a Michael addition, to form the characteristic 5,10b-ethanophenanthridine core of crinine-type alkaloids.

Proposed Biosynthesis of this compound from the Crinine Skeleton

Following the formation of the basic crinine skeleton, a series of tailoring reactions, such as hydroxylations, methylations, and the formation of a methylenedioxy bridge, are necessary to arrive at the final structure of this compound. Based on the structure of this compound, the following steps are proposed, although the specific enzymes and the precise order of these reactions have not been experimentally verified.

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the crinine core.

-

Methylation: O-methylation of one of the hydroxyl groups.

-

Methylenedioxy Bridge Formation: Formation of the characteristic methylenedioxy bridge from two adjacent hydroxyl groups, a reaction often catalyzed by specific cytochrome P450 enzymes.

Quantitative Data

Specific quantitative data on the biosynthesis of this compound, such as precursor incorporation rates or enzyme kinetic parameters, are currently not available in the literature. However, studies on other Amaryllidaceae alkaloids provide some context for the productivity of these pathways. The table below summarizes the content of some crinine-type and other major Amaryllidaceae alkaloids in various species.

| Alkaloid | Plant Species | Plant Part | Concentration/Yield | Citation |

| Crinine-type Alkaloids | Crinum latifolium | Bulbs | Present, not quantified | [8] |

| Tazettine-type Alkaloids | Crinum latifolium | Bulbs | Present, not quantified | [8] |

| Lycorine | Galanthus reginae-olgae | Bulbs | Major component (36.8% of total alkaloid fraction) | [9] |

| Galanthamine | Galanthus reginae-olgae | Bulbs | Identified, lower concentration | [9] |

| Haemanthamine | Haemanthus natalensis | Bulbs | Incorporation of [3-¹⁴C]Tyramine observed | [6] |

| 6-Hydroxycrinamine | Haemanthus natalensis | Bulbs | Incorporation of [3-¹⁴C]Tyramine observed | [6] |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway have not been published. However, the following sections describe representative methodologies used for the study of Amaryllidaceae alkaloids, which can be adapted for research on this compound.

General Protocol for Alkaloid Extraction and HPLC-MS Analysis

This protocol is based on methods developed for the analysis of crinane- and other Amaryllidaceae-type alkaloids.[1][8]

-

Sample Preparation:

-

Collect and freeze-dry the plant material (e.g., bulbs of Haemanthus coccineus).

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 gram) in methanol (B129727) (e.g., 20 mL) for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure.

-

Acidify the crude extract with 2% sulfuric acid to a pH of ~2.

-

Perform liquid-liquid extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove neutral compounds.

-

Basify the aqueous phase with ammonium (B1175870) hydroxide (B78521) to a pH of ~9-10.

-

Extract the alkaloids from the basified aqueous phase with chloroform (B151607) or a chloroform-methanol mixture.

-

Combine the organic phases and evaporate to dryness to yield the crude alkaloid extract.

-

-

HPLC-MS/MS Analysis:

-

Chromatography System: A high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might run from 5% B to 95% B over 30 minutes.

-

Mass Spectrometry: Operate in positive ion mode, scanning a mass range appropriate for Amaryllidaceae alkaloids (e.g., m/z 100-800).

-

Tandem MS (MS/MS): Use collision-induced dissociation to obtain fragmentation patterns for structural elucidation. Crinane-type alkaloids often show characteristic neutral losses.[8]

-

Precursor Feeding Studies

Precursor feeding studies using isotopically labeled compounds are fundamental to confirming biosynthetic pathways.

-

Synthesis of Labeled Precursors: Synthesize or procure isotopically labeled precursors (e.g., ¹⁴C- or ¹³C-labeled L-phenylalanine, L-tyrosine, or norbelladine).

-

Administration to Plant Material: Administer the labeled precursor to the plant system (e.g., whole plants, tissue cultures, or specific organs). This can be done by injection into the bulbs or by addition to the culture medium.

-

Incubation: Allow the plant material to metabolize the labeled precursor over a defined period (e.g., several hours to days).

-

Extraction and Analysis:

-

Extract the alkaloids as described in section 3.1.

-

Isolate the target alkaloid, this compound, using preparative HPLC or other chromatographic techniques.

-

Analyze the purified this compound for the incorporation of the isotopic label using mass spectrometry (for stable isotopes like ¹³C) or liquid scintillation counting (for radioisotopes like ¹⁴C).

-

-

Structural Elucidation: For stable isotope labeling, use NMR spectroscopy to determine the specific position of the label within the this compound molecule, which provides detailed insights into the reaction mechanisms.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. scielo.br [scielo.br]

- 3. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of Amaryllidaceae alkaloids from Galanthus reginae-olgae subsp. vernalis and in vitro activities relevant for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (+)-Coccinine

Executive Summary: (+)-Coccinine is a member of the Amaryllidaceae family of alkaloids, a diverse group of natural products known for their significant biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general experimental protocols for the isolation, synthesis, and characterization of related Amaryllidaceae alkaloids. Due to the limited publicly available data specifically for this compound, this document also discusses the broader biological activities and potential signaling pathways of this alkaloid class, offering a predictive framework for future research. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₄ | PubChem[1] |

| Molecular Weight | 301.34 g/mol | PubChem[1] |

| IUPAC Name | (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraen-15-ol | PubChem[1] |

| InChI Key | MKYLOMHWHWEFCT-ZQDZILKHSA-N | PubChem[1] |

| SMILES | CO[C@@H]1C=C2--INVALID-LINK--N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 | PubChem[1] |

| Predicted LogP | 1.8 | ChemAxon |

| Predicted pKa | 7.5 (most basic) | ChemAxon |

Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from the known structure and data from related Amaryllidaceae alkaloids.

Table 2: Predicted and Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) group protons, protons on the saturated and unsaturated rings, and hydroxyl proton. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbon, carbons of the heterocyclic rings, and carbons bearing hydroxyl and ether functionalities. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and alcohol). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 301.34, along with characteristic fragmentation patterns for the alkaloid core structure. |

Experimental Protocols

While specific protocols for this compound are not available, the following sections outline general methodologies for the isolation and characterization of Amaryllidaceae alkaloids, which can be adapted for this compound.

Isolation of Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids are typically isolated from plant material (e.g., bulbs, leaves) through a series of extraction and chromatographic steps.

Caption: General workflow for isolating Amaryllidaceae alkaloids.

Methodology:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent like methanol or ethanol.

-

Acid-Base Extraction: The resulting extract is subjected to an acid-base extraction to selectively isolate the basic alkaloids. The extract is acidified, washed with an organic solvent to remove neutral and acidic compounds, and then basified to liberate the free alkaloids, which are then extracted into an organic solvent.

-

Chromatography: The crude alkaloid extract is then subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity.

-

Purification: Fractions containing the target alkaloid, as identified by Thin Layer Chromatography (TLC), are combined and further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization of this compound

The structure of the isolated this compound would be confirmed using a combination of spectroscopic methods.

Caption: Workflow for the structural elucidation of an isolated natural product.

Methodology:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, ethers, and aromatic rings.

-

UV-Vis Spectroscopy: To analyze the electronic transitions and identify the chromophoric system.

-

X-ray Crystallography: If suitable crystals can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.

Biological Activity and Signaling Pathways

Specific biological activities and the signaling pathways modulated by this compound have not been reported. However, Amaryllidaceae alkaloids, as a class, are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and acetylcholinesterase inhibitory activities.[2]

Potential Anticancer Activity

Many Amaryllidaceae alkaloids have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[2] These effects are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Caption: Hypothesized anticancer signaling pathways for this compound.

It is plausible that this compound, like other members of its family, could exert anticancer effects by inhibiting pro-survival pathways such as the PI3K/Akt and NF-κB pathways, and modulating the MAPK pathway, ultimately leading to the induction of apoptosis and inhibition of cell proliferation and invasion.[2]

Conclusion

This compound remains a largely uncharacterized Amaryllidaceae alkaloid with significant potential for further scientific investigation. While its fundamental chemical identity is established, a significant gap exists in the experimental data regarding its physical properties, spectroscopic profile, and biological activity. The general protocols and predictive biological activities outlined in this guide, based on the broader class of Amaryllidaceae alkaloids, provide a solid foundation for researchers to design future studies aimed at unlocking the full therapeutic potential of this compound. Further research is warranted to isolate and synthesize this compound in sufficient quantities for comprehensive biological evaluation and to elucidate its specific mechanisms of action.

References

Unveiling the Spectroscopic Signature of (+)-Coccinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the Amaryllidaceae alkaloid, (+)-Coccinine. The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which holds potential for further investigation in drug discovery and development. This document summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a member of the montanine-type Amaryllidaceae alkaloids, a class of natural products known for their complex structures and interesting biological activities. First isolated from Haemanthus coccineus, its structure was elucidated through extensive spectroscopic analysis. The molecular formula of this compound is C₁₇H₁₉NO₄, with a molecular weight of 301.34 g/mol . A thorough understanding of its spectral properties is fundamental for its unambiguous identification and for guiding synthetic and medicinal chemistry efforts.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR data are essential for assigning the chemical structure of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift values and coupling constants from the original literature were not available in the provided search results. Researchers should refer to the primary literature for this detailed quantitative data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional moieties.

Table 3: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available in search results |

Note: Specific absorption peak wavenumbers from the original literature were not available in the provided search results. Researchers should consult the primary literature for this information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Ion Description |

| 301 | [M]⁺ (Molecular Ion) |

| Specific fragmentation data not available in search results |

Note: While the molecular ion peak is confirmed by the molecular weight, a detailed fragmentation pattern was not available in the provided search results. This information is critical for structural confirmation and can be found in the original research publications.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental methodologies. While the specific parameters used for the original characterization of this compound require consulting the primary literature, general protocols for the spectroscopic analysis of alkaloids are outlined below.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of an alkaloid like this compound involves dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.

Infrared Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent. The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.

Visualizing the Workflow and Structural Relationships

To better understand the process of spectral data analysis and the relationships between different analytical steps, the following diagrams are provided.

Caption: Workflow for the spectral analysis of this compound.

Caption: Generalized MS fragmentation pathway for this compound.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint that is indispensable for its identification and characterization. While this guide summarizes the key aspects of its spectral analysis, researchers are strongly encouraged to consult the primary scientific literature for detailed quantitative data and experimental conditions. A comprehensive understanding of the NMR, IR, and MS data is fundamental for advancing the research and development of this promising natural product.

The Biological Activity of (+)-Coccinine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine is a member of the crinine-type alkaloids, a significant subclass of Amaryllidaceae alkaloids. This diverse family of natural products has garnered substantial interest from the scientific community due to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound and its structural analogs, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes relevant biological pathways and experimental workflows.

Key Biological Activities and Quantitative Data

The primary biological activities reported for crinine-type alkaloids, the class to which this compound belongs, include acetylcholinesterase (AChE) inhibition, cytotoxicity against various cancer cell lines, and antiviral effects. The following tables summarize the quantitative data (IC50 values) for these activities from various crinine-type alkaloids, which can be considered analogs of this compound.

Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[1] Several crinine-type alkaloids have demonstrated potent AChE inhibitory activity.

| Alkaloid | IC50 (µM) | Source Organism/Reference |

| Sanguinine | 1.83 ± 0.01 | Crinum jagus[2] |

| 6α-Hydroxycrinamine | 445 | Boophane disticha[3] |

| Crinine | 461 ± 14 | [4] |

| Cherylline | Dose-dependent inhibition | Crinum jagus[2] |

| Flexinine | Dose-dependent inhibition | Crinum jagus[2] |

| Galanthamine (Reference) | 2.40 ± 0.45 | [1] |

Cytotoxic Activity

Many Amaryllidaceae alkaloids, including the crinine-type, have been investigated for their potential as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines.

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| 6α-Hydroxycrinamine | Human neuroblastoma (SH-SY5Y) | 54.5 (MTT assay) | [3] |

| 6α-Hydroxycrinamine | Human neuroblastoma (SH-SY5Y) | 61.7 (Neutral Red assay) | [3] |

| Powelline | Not specified | Moderate activity | [5] |

| 6α-Hydroxybuphanisine | Human leukemic Molt 4 | Moderate activity | [5] |

| Cherylline | Not specified | Weak cytotoxicity at 100 µM | [2] |

| Hippadine | Not specified | Weak cytotoxicity at 100 µM | [2] |

Antiviral Activity

Recent studies have highlighted the antiviral potential of Amaryllidaceae alkaloids against a variety of viruses. This has opened new avenues for the development of novel antiviral therapeutics from natural sources.[6][7]

| Alkaloid | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 11-hydroxyvittatine | Human Coronavirus (HCoV-229E) | 23.3 | >100 | >4.3 | [6] |

| Cherylline | Dengue Virus (DENV) | 8.8 | >100 | >11.4 | [8][9] |

| Cherylline | Zika Virus (ZIKV) | 20.3 | >100 | >4.9 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[3]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compounds (e.g., this compound analogs)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 25 µL of AChE solution (0.22 U/mL).

-

Mix and pre-incubate at room temperature for 15 minutes.

-

Add 25 µL of DTNB (0.3 mM).

-

Initiate the reaction by adding 25 µL of ATCI (0.71 mM).

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3]

Principle: The amount of neutral red retained by the cells is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

Neutral Red solution (50 µg/mL in culture medium)

-

Destain solution (50% ethanol, 49% deionized water, 1% acetic acid)

-

Test compounds

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed and treat cells with test compounds as described in the MTT assay protocol.

-

After the treatment period, remove the medium and add 100 µL of Neutral Red solution to each well.

-

Incubate for 2-3 hours at 37°C.

-

Remove the Neutral Red solution and wash the cells with PBS.

-

Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of viability and the IC50 value as described for the MTT assay.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Principle: In the presence of an effective antiviral agent, the number of plaques (localized areas of cell death caused by viral infection) is reduced.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Complete cell culture medium

-

Overlay medium (e.g., medium containing 1% methylcellulose)

-

Test compounds

-

6-well or 12-well cell culture plates

-

Crystal violet solution

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the virus with the test compound dilutions for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound.

-

Incubate the plates for 2-5 days at 37°C until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

The percentage of plaque reduction is calculated as: % Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100

-

The EC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the exact molecular targets for most crinine-type alkaloids are still under investigation, some studies suggest their involvement in key cellular signaling pathways, particularly in the context of their cytotoxic and anticancer activities. The induction of apoptosis (programmed cell death) is a commonly proposed mechanism.[10] Furthermore, some Amaryllidaceae alkaloids have been shown to modulate signaling pathways such as the JAK/STAT and Wnt/β-catenin pathways.[11]

Apoptosis Induction

Several crinine-type alkaloids have been shown to induce apoptosis in cancer cells.[10] This process is a critical mechanism for eliminating damaged or unwanted cells and is a primary target for many anticancer drugs.

Caption: A generalized workflow for assessing apoptosis induction by a test compound.

Potential Involvement in JAK/STAT and Wnt/β-catenin Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Wnt/β-catenin signaling pathway are crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in cancer. While direct and detailed evidence for the interaction of this compound and its close analogs with these pathways is limited, they represent plausible targets given the observed biological activities.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. qualitybiological.com [qualitybiological.com]

Preliminary In Vitro Cytotoxicity Screening of (+)-Coccinine: A Technical Guide

Disclaimer: As of the latest search, there is no publicly available, peer-reviewed scientific literature detailing the in vitro cytotoxicity of the specific compound (+)-Coccinine. Therefore, this document serves as a comprehensive, illustrative guide for researchers, scientists, and drug development professionals on how such a preliminary screening could be structured. The quantitative data, experimental protocols, and signaling pathways described herein are hypothetical and based on established methodologies for the analysis of other natural product alkaloids.

This guide provides a framework for the initial assessment of the cytotoxic potential of a novel compound like this compound, outlining common experimental procedures and data presentation formats.

Data Presentation: Hypothetical Cytotoxicity of this compound

The initial screening of a novel compound typically involves determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines and at least one non-cancerous cell line to assess potential selectivity. The data below is presented as an example of how results from such a screening would be summarized.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 Values) in Various Human Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Method |

| A549 | Lung Carcinoma | 25.5 ± 3.1 | MTT Assay |

| MCF-7 | Breast Adenocarcinoma | 32.8 ± 4.5 | MTT Assay |

| HepG2 | Hepatocellular Carcinoma | 19.2 ± 2.8 | MTT Assay |

| HCT-116 | Colon Carcinoma | 28.4 ± 3.9 | MTT Assay |

| HEK293 | Normal Embryonic Kidney | > 100 | MTT Assay |

Note: Values are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible protocols are critical for the validation of scientific findings. The following sections describe standard methodologies for assessing cytotoxicity and the mode of cell death.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

a) Materials:

-

96-well flat-bottom plates

-

Selected human cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

b) Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

-

Compound Treatment: A dilution series of this compound is prepared in culture medium. The existing medium is removed from the cells, and 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) is added. A vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) is also included.[1][3]

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[4]

-

MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals. The plate is agitated gently for 10 minutes to ensure complete dissolution.[1]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the compound concentration against the percentage of cell viability using non-linear regression analysis.

Apoptosis Determination by Annexin V-FITC and Propidium Iodide (PI) Staining

To determine if cytotoxicity is mediated by apoptosis, an Annexin V-FITC/PI assay is commonly used. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

a) Materials:

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

b) Procedure:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for the appropriate duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin, and the cell suspension is washed twice with cold PBS.[1]

-

Staining: The cells are resuspended in 1X Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide are added to the cell suspension.[1]

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[1]

-

Analysis: The stained cells are analyzed by flow cytometry within one hour of staining.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a plausible signaling pathway for this compound-induced apoptosis.

Caption: General workflow for in vitro cytotoxicity screening.

Many natural products induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and activation of the JNK signaling pathway.[5][6] The diagram below illustrates this hypothetical mechanism for this compound.

Caption: Proposed ROS/ASK1-JNK pathway in this compound-induced apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Action of (+)-Coccinine: A Technical Guide to its Anticancer Properties

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for (+)-Coccinine, a crinine-type Amaryllidaceae alkaloid. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the current scientific knowledge on the compound's cytotoxic effects against various human cancer cell lines. The information presented is based on the seminal work first reporting the anticancer activity of coccinine, alongside established experimental protocols.

Core Mechanism: Induction of Cytotoxicity

This compound, isolated from Haemanthus humilis (a synonym for Haemanthus coccineus), has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This positions it as a compound of interest for further oncological research. The primary mechanism identified to date is the induction of cell death in cancerous cells at low micromolar concentrations.

While the broader class of Amaryllidaceae alkaloids is known for diverse biological activities, including acetylcholinesterase inhibition, the most potent and well-documented effect of this compound is its direct cytotoxicity to cancer cells. The precise downstream signaling cascade leading to this cell death is a promising area for future investigation.

Quantitative Data: Cytotoxic Potency (IC₅₀)

The inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. For this compound, these values represent the concentration required to inhibit the growth of a cancer cell population by 50%. The following data is summarized from the first report on coccinine's anticancer activity.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 7.8 |

| Hs578T | Breast Carcinoma | 8.9 |

| MDA-MB-231 | Breast Adenocarcinoma | 11.2 |

| HCT-15 | Colon Adenocarcinoma | 9.4 |

| A549 | Lung Carcinoma | 12.5 |

| SK-MEL-28 | Malignant Melanoma | 10.1 |

Data sourced from Masi et al., 2019, South African Journal of Botany.

Postulated Signaling Pathway: Cytotoxicity Leading to Apoptosis

While the specific apoptotic pathway for this compound has not been fully elucidated, the induction of cytotoxicity in cancer cells by natural alkaloids commonly involves the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a caspase cascade, culminating in programmed cell death. A logical workflow based on this common mechanism is visualized below.

Caption: Workflow for cytotoxicity assay and hypothesized apoptotic pathway induced by this compound.

Experimental Protocols

The quantitative data presented in this guide were obtained using a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the method used to determine the IC₅₀ values of this compound against the human cancer cell lines.

1. Cell Seeding:

-

Human cancer cell lines (MCF-7, Hs578T, MDA-MB-231, HCT-15, A549, SK-MEL-28) are harvested from culture.

-

Cells are seeded into 96-well flat-bottom microplates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Serial dilutions of this compound are prepared in complete culture medium to achieve final concentrations ranging from 1 to 50 µM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

-

The culture medium from the wells is aspirated and replaced with 100 µL of the medium containing the respective this compound dilutions. Control wells receive medium with DMSO only (vehicle control).

-

Plates are incubated for 48 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

-

After the 48-hour incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 3 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

-

After the incubation with MTT, the medium is carefully removed.

-

100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant cytotoxic activity against a range of human cancer cell lines, including those derived from breast, colon, lung, and skin cancers. The low micromolar IC₅₀ values underscore its potential as a lead compound for the development of new anticancer agents.

Future research should focus on delineating the precise molecular mechanisms that follow the initial cytotoxic insult. Key areas of investigation include:

-

Apoptosis Pathway Confirmation: Identifying the specific pro- and anti-apoptotic proteins (e.g., Bcl-2 family, caspases) modulated by this compound.

-

Cell Cycle Analysis: Determining if this compound induces cell cycle arrest at specific checkpoints.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

A comprehensive understanding of these pathways will be crucial for the continued development of this compound as a potential therapeutic agent.

An In-depth Technical Guide on the Discovery and History of (+)-Coccinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine is a montanine-type Amaryllidaceae alkaloid, a class of natural products known for their diverse and potent biological activities. First isolated in the mid-20th century, this compound and its congeners have been subjects of interest for their unique chemical structures and potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of alkaloids from the Amaryllidaceae family, a pursuit that began in the late 19th century with the isolation of lycorine (B1675740) in 1877. However, the specific discovery of the montanine (B1251099) class of alkaloids, to which this compound belongs, occurred much later.

In 1955, W.C. Wildman and C.J. Kaufman at the National Heart Institute in Bethesda, Maryland, reported the isolation and characterization of a new group of alkaloids from a Haemanthus species, a genus within the Amaryllidaceae family. Among these newly identified compounds were coccinine, manthine, and manthidine. This seminal work marked the first official discovery of this compound and laid the foundation for future research into this subclass of alkaloids.

Subsequent phytochemical investigations have identified this compound in various other Haemanthus species. Notably, Haemanthus humilis has been identified as a particularly rich natural source of this alkaloid. Further studies have also confirmed its presence as a major alkaloidal constituent in Haemanthus coccineus, Haemanthus montanus, and Haemanthus sanguineus.

Chemical Properties and Spectroscopic Data

This compound possesses the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol . It features a pentacyclic 5,11-methanomorphanthridine core structure, which is characteristic of the montanine-type alkaloids. The absolute configuration of the natural enantiomer is (+).

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO₄ |

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | (1R,2S,3S,4aR,5R,11bS)-2-methoxy-2,3,4,4a,5,6-hexahydro-1H-5,11b-(epoxymethano)[1][2]dioxolo[4,5-j]phenanthridin-3-ol |

| CAS Number | 212645-13-1 |

| ¹H NMR (CDCl₃, ppm) | Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information. |

| ¹³C NMR (CDCl₃, ppm) | Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information. |

| Mass Spectrometry | Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information. |

| Infrared (IR) (cm⁻¹) | Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information. |

| Optical Rotation | Data not explicitly found in the provided search results. A detailed experimental paper would be required for this information. |

Experimental Protocols

Isolation of this compound from Haemanthus Species

The following is a generalized protocol for the acid-base extraction of alkaloids from Haemanthus bulbs, based on common phytochemical procedures. The specific details of the original isolation by Wildman and Kaufman in 1955 may vary.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Fresh or dried and powdered bulbs of the Haemanthus species are macerated with methanol at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then acidified (e.g., with 2% sulfuric acid) and partitioned with an organic solvent like chloroform (B151607) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10) and re-extracted with chloroform.

-

Purification: The chloroform extract containing the crude alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the individual alkaloids.

-

Crystallization: Fractions containing this compound are identified by thin-layer chromatography, combined, and the solvent is evaporated. The purified this compound is then obtained by crystallization from a suitable solvent system.

Total Synthesis of (±)-Coccinine

The first stereoselective total synthesis of (±)-coccinine was reported by Hoshino and coworkers. The synthetic strategy for montanine-type alkaloids often involves the construction of the key bridged pentacyclic ring system. While the specific step-by-step protocol from the original publication is highly detailed, the general approach for synthesizing the core structure is outlined below.

Retrosynthetic Analysis of a Montanine-Type Alkaloid

Caption: A simplified retrosynthetic approach to montanine-type alkaloids.

A common synthetic strategy involves an intramolecular cyclization to form the characteristic 5,11-methanomorphanthridine core. This is often preceded by the construction of a suitably functionalized isoquinoline or related nitrogen-containing heterocyclic system.

Biological Activity and Mechanism of Action

This compound, along with other montanine-type alkaloids, has demonstrated significant biological activity, particularly cytotoxic effects against cancer cell lines.

Table 2: In Vitro Cytotoxicity of Montanine-Type Alkaloids

| Compound | Cell Line(s) | IC₅₀ (µM) | Reference |

| Coccinine | Human breast, colon, lung, and melanoma cancer cell lines | Significant activity at low micromolar concentrations | Masi et al. (as cited in Koutova et al., 2020) |

| Montanine | Jurkat, MOLT-4, A549, HT-29, MCF-7, and others | 1.04 - 2.30 | Al Shammari et al. (as cited in Koutova et al., 2020)[3] |

| Pancracine | Jurkat, MOLT-4, A549, MCF-7, and others | 2.20 - 5.15 | Breiterová et al. (as cited in Koutova et al., 2020)[3] |

Anticancer Activity and Proposed Mechanism of Action

Studies on the closely related alkaloid, montanine, have provided insights into the potential mechanism of action for this class of compounds. The cytotoxic effects are believed to be mediated through the induction of apoptosis.

Recent research on montanine has shown that it can trigger apoptosis in cancer cells through the activation of caspases and is associated with the upregulation of phosphorylated Checkpoint Kinase 1 (Chk1).[1][4] This suggests that montanine-type alkaloids may exert their anticancer effects by inducing DNA damage and activating cell cycle checkpoints, ultimately leading to programmed cell death.

Proposed Apoptotic Signaling Pathway for Montanine-Type Alkaloids

Caption: Proposed mechanism of apoptosis induction by montanine-type alkaloids.

Activity at the Serotonin (B10506) Transporter

In addition to its cytotoxic properties, coccinine has been investigated for its potential effects on the central nervous system. An in vitro study explored the affinity of coccinine for the serotonin transporter (SERT), a key protein involved in the regulation of serotonin levels in the brain. While the crude extracts of Haemanthus species showed significant affinity for SERT, pure coccinine exhibited lower affinity. This suggests that other components of the plant extract may contribute more significantly to the observed SERT binding, or that coccinine's primary biological targets lie elsewhere.

Serotonin Transporter (SERT) Signaling Cascade

Caption: Simplified overview of the serotonin transporter signaling pathway.

Future Directions

The discovery of this compound over half a century ago opened a new chapter in the study of Amaryllidaceae alkaloids. While significant progress has been made in understanding its chemistry and biological potential, several areas warrant further investigation. A detailed elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent. Further structure-activity relationship studies, aided by total synthesis of analogues, could lead to the development of more potent and selective compounds. As our understanding of the complex biology of cancer and neurological disorders grows, the unique scaffold of this compound and its congeners may offer novel avenues for drug discovery.

References

- 1. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid montanine on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and Biological Aspects of Montanine-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of (+)-Coccinine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coccinine, a fascinating tricyclic alkaloid, is the N-oxide of precoccinelline (B15476410), a defensive substance produced by ladybugs of the Coccinella genus. The unique perhydro-9b-azaphenalene core of these alkaloids, coupled with their biological activity as non-competitive inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs), makes them compelling targets for organic synthesis and potential leads in drug discovery. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, based on a stereodivergent approach to its precursor, (+)-precoccinelline. The synthesis features a highly diastereoselective intramolecular aza-[3 + 3] annulation as a key step. Furthermore, the mechanism of action of coccinellid alkaloids on nAChRs is illustrated.

Introduction

The coccinellid alkaloids are a family of defensive chemicals utilized by ladybugs to deter predators. Their complex, stereochemically rich structures have presented a significant challenge and an attractive goal for synthetic chemists. An enantioselective synthesis is crucial for the preparation of optically pure material to enable detailed biological and pharmacological investigations. The following protocols are based on the stereodivergent synthesis of precoccinelline reported by Gerasyuto and Hsung, which provides a versatile route to various coccinellid alkaloids. The final step involves the N-oxidation of the synthesized (+)-precoccinelline to yield the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (+)-precoccinelline, the immediate precursor to this compound.

| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Asymmetric Michael Addition | 1. (R)-2-amino-2'-hydroxy-1,1'-binaphthyl, CH2Cl2, -78 °C to rt; 2. Enone, -78 °C to rt | Chiral Michael Adduct | 85 | >98 |

| 2 | Ketal Protection | Ethylene glycol, p-TsOH, Benzene, reflux | Ketal Protected Amine | 95 | - |

| 3 | Reductive Amination | 1. Glutaraldehyde, NaBH(OAc)3, CH2Cl2; 2. H2, Pd/C, MeOH | Piperidine (B6355638) Derivative | 78 | - |

| 4 | Intramolecular aza-[3 + 3] Annulation | 1. Acrolein, CH2Cl2; 2. TFA, CH2Cl2, 0 °C to rt | Tricyclic Core | 75 | - |

| 5 | Hydrogenation and Deprotection | H2, Pd(OH)2/C, EtOAc, HCl | (+)-Precoccinelline | 92 | >98 |

| 6 | N-Oxidation | m-CPBA, CH2Cl2, 0 °C to rt | This compound | >95 (estimated) | - |

Experimental Protocols

Key Experiment 1: Asymmetric Michael Addition

This protocol describes the crucial enantioselective step to establish the initial stereocenter.

Materials:

-

(R)-2-amino-2'-hydroxy-1,1'-binaphthyl ((R)-NOBIN)

-

Dichloromethane (CH2Cl2), anhydrous

-

Appropriate α,β-unsaturated enone

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of (R)-NOBIN (1.1 equivalents) in anhydrous CH2Cl2 at -78 °C under an argon atmosphere, add the α,β-unsaturated enone (1.0 equivalent).

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract the aqueous layer with CH2Cl2 (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral Michael adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Key Experiment 2: Intramolecular aza-[3 + 3] Annulation

This protocol details the construction of the key tricyclic perhydro-9b-azaphenalene core.

Materials:

-

Piperidine derivative from the previous step

-

Acrolein

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2), anhydrous

Procedure:

-

To a solution of the piperidine derivative (1.0 equivalent) in anhydrous CH2Cl2, add acrolein (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add trifluoroacetic acid (2.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the tricyclic core.

Key Experiment 3: N-Oxidation to this compound

This protocol describes the final oxidation step to yield the target molecule.

Materials:

-

(+)-Precoccinelline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve (+)-precoccinelline (1.0 equivalent) in CH2Cl2 and cool the solution to 0 °C.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-